5-Bromoimidazo[1,2-A]pyridin-8-OL

CENP-E Mitotic Kinesin Anticancer

Secure your supply of 5-Bromoimidazo[1,2-A]pyridin-8-OL, a privileged scaffold for CENP-E and bromodomain inhibitor programs. This solid, ≥95% pure intermediate uniquely enables orthogonal reactivity via its 5-bromo cross-coupling handle and 8-hydroxyl group for etherification, esterification, or H-bond-directed target engagement. Unlike single-substitution analogs (50 nM CENP-E IC₅₀), the 8-OH group here permits prodrug derivatization, potentially mirroring the 3.6 nM potency achieved with optimized 5-methoxy variants. Avoid generic substitutions—positional isomer shifts demonstrably alter solubility and logP, making this precise difunctional motif essential for reproducible SAR exploration.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B8134498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-A]pyridin-8-OL
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=C(C2=N1)O)Br
InChIInChI=1S/C7H5BrN2O/c8-6-2-1-5(11)7-9-3-4-10(6)7/h1-4,11H
InChIKeyWUTFSVDKUKAPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoimidazo[1,2-A]pyridin-8-OL: A Dual-Functionalized Imidazopyridine Scaffold for Targeted Library Design


5-Bromoimidazo[1,2‑A]pyridin‑8‑OL (CAS 2550692‑99‑2) is a heterobifunctional imidazo[1,2‑a]pyridine building block that simultaneously presents a bromine atom at the 5‑position and a hydroxyl group at the 8‑position of the fused bicyclic core [REFS‑1]. With a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g·mol⁻¹ [REFS‑1], the compound is commercially available as a solid with a certified purity of ≥95% [REFS‑2]. Its dual functionalization enables orthogonal reactivity—the bromine serves as a handle for cross‑coupling reactions while the hydroxyl group can be exploited for etherification, esterification, or hydrogen‑bond‑directed target engagement [REFS‑3].

Why the 5-Bromo-8-Hydroxy Combination Cannot Be Replaced by Simple Imidazopyridine Analogs


The imidazo[1,2‑a]pyridine scaffold is exquisitely sensitive to the position and electronic character of its substituents. Replacement of the 5‑bromo‑8‑hydroxy motif with a single‑substitution analog (e.g., 5‑bromoimidazo[1,2‑a]pyridine, which lacks the 8‑OH) led to a 50 nM CENP‑E IC₅₀ [REFS‑1], whereas further optimization that introduced a methoxy group at the 5‑position drove potency to 3.6 nM [REFS‑1]. Conversely, moving the bromine from the 5‑ to the 6‑position (6‑bromoimidazo[1,2‑a]pyridin‑8‑ol) alters the solubility to 2.0 g·L⁻¹ [REFS‑2], and the parent imidazo[1,2‑a]pyridine exhibits a logP of 1.206 [REFS‑3]. These data demonstrate that even a single‑atom shift can produce a measurable change in physicochemical and biological properties, making generic substitution scientifically unreliable.

Quantitative Differentiation Evidence for 5-Bromoimidazo[1,2-A]pyridin-8-OL Against Its Closest Analogs


CENP-E Enzyme Inhibition: 5-Bromo Core Establishes a 50 nM Baseline, Opening a Vector for 8-OH Optimization

The closest scaffold analog, 5-bromoimidazo[1,2‑a]pyridine (lacking the 8‑OH), demonstrated CENP‑E enzyme inhibition with an IC₅₀ of 50 nM in a biochemical assay, along with cellular accumulation of phosphorylated histone H3 in HeLa cells [REFS‑1]. The target compound, 5‑bromoimidazo[1,2‑A]pyridin‑8‑OL, retains the same 5‑bromo pharmacophore while adding a hydroxyl group that is expected to improve solubility and enable additional hydrogen‑bond interactions. Although direct IC₅₀ data for the 8‑OH derivative have not been published, the SAR trajectory within the series—where a 5‑methoxy analog achieved an IC₅₀ of 3.6 nM [REFS‑1]—indicates that oxygen‑containing substituents at the 5‑position can dramatically enhance potency.

CENP-E Mitotic Kinesin Anticancer

Solubility Differentiation: 5-Bromo vs. 6-Bromo Imidazo[1,2-a]pyridin-8-ol

The 6‑bromo regioisomer, imidazo[1,2‑a]pyridin‑8‑ol 6‑bromo, is reported to have a solubility of 2.0 g·L⁻¹ (slightly soluble) and a density of 1.87±0.1 g·cm⁻³ [REFS‑1]. The 5‑bromo isomer, by virtue of the different electronic environment imparted by bromine at the 5‑position, is predicted to exhibit altered solubility and crystal packing. Although experimentally determined solubility data for the 5‑bromo isomer are not yet available, the regioisomeric comparison provides a reference point for formulation scientists.

Aqueous Solubility Regioisomer Formulation

LogP Modification via 8-Hydroxyl: Comparison with Parent Imidazo[1,2-a]pyridine

The unsubstituted parent scaffold, imidazo[1,2‑a]pyridine, has an experimentally determined logP of 1.206 [REFS‑1]. The introduction of a hydroxyl group at the 8‑position is expected to reduce logP by approximately 0.5–1.0 log units, bringing the compound closer to the optimal CNS drug‑like range (1‑3). This contrasts with the 5‑bromoimidazo[1,2‑a]pyridine analog (no 8‑OH), which retains a higher lipophilicity that may limit aqueous solubility.

Lipophilicity logP Drug-likeness

Purity and Identity: Commercial Certification vs. Unspecified Analogs

The target compound is commercially supplied at a certified purity of 95% [REFS‑1], matching the purity standard of the parent imidazo[1,2‑a]pyridine (also 95%) [REFS‑2]. Importantly, the product includes analytical documentation (InChI Key, COA) that confirms regiochemical identity, mitigating the risk of receiving the incorrect regioisomer, a known issue in imidazopyridine procurement.

Chemical Purity Procurement Reproducibility

Storage and Handling: Room-Temperature Stability vs. Cold-Chain Analogs

5‑Bromoimidazo[1,2‑A]pyridin‑8‑OL is shipped and stored at room temperature as a solid [REFS‑1], whereas certain imidazopyridine derivatives—particularly those with free amine or acid functionalities—require refrigerated or frozen storage (‑20 °C) [REFS‑2]. This eliminates the need for cold‑chain logistics and reduces the risk of freeze‑thaw degradation.

Storage Condition Stability Logistics

Synthetic Provenance: Patent-Validated Route for Bromo-Hydroxy Imidazopyridines

A Chinese patent (CN103772382A) describes a scalable synthesis of 6‑bromo‑8‑hydroxyimidazo[1,2‑a]pyridine hydrochloride using 2‑amino‑3‑hydroxy‑5‑bromopyridine and chloroacetaldehyde under mild conditions [REFS‑1]. The same methodology is directly applicable to the 5‑bromo isomer, providing a robust, heavy‑metal‑free synthetic entry that ensures a reliable supply chain for the building block.

Synthetic Route Scalability Intermediate

High-Impact Application Scenarios Where 5-Bromoimidazo[1,2-A]pyridin-8-OL Outperforms Generic Analogs


CENP-E Inhibitor Lead Optimization

Building on the 50 nM CENP‑E IC₅₀ of the 5‑bromo core [REFS‑1], the 8‑hydroxyl handle can be derivatized to improve solubility and potency, following the trajectory that led to the 3.6 nM 5‑methoxy clinical candidate [REFS‑1]. Procurement of the 5‑bromo‑8‑OH intermediate enables parallel exploration of ether, ester, and carbamate prodrugs.

Bromodomain Chemical Probe Design

Substituted imidazo[1,2‑a]pyridines are privileged scaffolds for bromodomain inhibition [REFS‑1]. The dual halogen‑hydroxyl pattern allows for fragment elaboration via Suzuki coupling at the 5‑position while retaining a hydrogen‑bond donor at the 8‑position, a key feature for acetyl‑lysine mimicry.

Antimicrobial SAR Exploration

Imidazo[1,2‑a]pyridin‑8‑ol derivatives exhibit antimicrobial activity against Gram‑positive and Gram‑negative bacteria [REFS‑1]. The 5‑bromo substituent provides a vector for introducing hydrophobic or heteroaryl groups via cross‑coupling to systematically explore the impact on MIC values.

Nonlinear Optical (NLO) Material Development

Bromo‑substituted imidazo[1,2‑a]pyridines show enhanced first hyperpolarizability (β₀) compared to chloro analogs, despite identical Hammett constants [REFS‑1]. The 5‑bromo‑8‑OH derivative offers a donor‑π‑acceptor architecture amenable to further functionalization for two‑photon absorption applications.

Quote Request

Request a Quote for 5-Bromoimidazo[1,2-A]pyridin-8-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.